N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-3-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-10-11-23-15-7-4-6-14(12-15)18(21)20-17-9-5-8-16(19)13(17)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQUEVSHHZUJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₂N₂O₃
- Molecular Weight : 314.38 g/mol
The biological activity of N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors, influencing various cellular processes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell proliferation or apoptosis.
- Cellular Process Disruption : By interfering with signaling pathways, it can disrupt normal cellular functions, particularly in cancer cells.
- Induction of Apoptosis : Evidence suggests that this compound may promote programmed cell death in malignant cells, enhancing its anticancer potential .
Antimicrobial Activity
Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial properties. N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that it may possess bactericidal effects similar to other benzamide derivatives.
Anticancer Properties
The compound is under investigation for its potential as an anticancer agent. Studies have shown that benzamide derivatives can inhibit the growth of several cancer cell lines by targeting specific pathways involved in tumor progression. Notably, compounds similar in structure have demonstrated effectiveness against cancers such as breast and lung cancer .
Case Studies and Research Findings
-
In Vitro Studies :
- A study found that N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide inhibited the proliferation of cancer cell lines at micromolar concentrations. The mechanism involved the downregulation of key survival pathways.
- Another research highlighted its role in disrupting the polymerization of FtsZ, a protein critical for bacterial cell division, indicating potential as an antibacterial agent .
- In Vivo Studies :
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Benzamide Derivatives
N-(3-Amino-2-methylphenyl)-4-(2-methoxyethoxy)-benzamide
- Structural Difference : The ethoxyethoxy group in the target compound is replaced by a methoxyethoxy group at the 4-position of the benzamide ring .
- Implications :
- Solubility : The methoxyethoxy group may reduce hydrophilicity compared to ethoxyethoxy, affecting bioavailability.
- Synthetic Route : Likely synthesized via similar amidation pathways, but regioselectivity (3- vs. 4-substitution) could alter reaction conditions or yields.
N-(5-Amino-2-fluorophenyl)-3-(2-ethoxyethoxy)benzamide
- Structural Difference: The 3-amino-2-methylphenyl group is replaced with a 5-amino-2-fluorophenyl moiety .
- Implications :
- Electron Effects : Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to the methyl group.
- Bioactivity : Fluorine substitution often improves binding affinity in enzyme inhibitors (e.g., kinase targets).
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Difference : The amide nitrogen is linked to a 2-hydroxy-1,1-dimethylethyl group instead of an aromatic amine .
- Synthesis: Prepared via direct amidation of 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, contrasting with the aromatic amine coupling required for the target compound.
Physicochemical and Pharmacological Comparisons
Table 1. Key Properties of Selected Benzamides
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | 3-(2-ethoxyethoxy)benzoyl chloride, Et₃N, THF, 0°C → rt, 12h | 65–75 | |
| Purification | Silica gel (70–230 mesh), EtOAc:Hex (3:7) | >95% purity |
Advanced: How can competing reaction pathways (e.g., imidazole formation) be suppressed during synthesis?
Answer:
Competing cyclization to benzimidazoles (common with ortho-substituted anilines) is mitigated by:
- Controlled stoichiometry : Use 1.1–1.3 equivalents of acyl chloride to avoid excess reagent promoting side reactions.
- Low-temperature acylation : Maintain reaction temperatures below 25°C to prevent thermal activation of cyclization .
- Protecting groups : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) prior to acylation, followed by deprotection with trifluoroacetic acid (TFA) .
Basic: What spectroscopic and chromatographic techniques validate the compound’s structure?
Answer:
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons at δ 6.8–7.5 ppm (multiplet, 8H).
- Ethoxyethoxy chain: δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 3.5–4.0 ppm (multiplet, -OCH₂CH₂O-) .
- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 329.2 (calculated for C₁₈H₂₀N₂O₃).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) confirms purity >98% .
Advanced: How is X-ray crystallography applied to resolve structural ambiguities?
Answer:
- Crystallization : Grow single crystals via slow evaporation from ethanol at 4°C.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Bruker D8 Venture).
- Refinement : SHELXL software refines atomic positions, thermal parameters, and hydrogen bonding networks. Key metrics: R₁ < 0.05, wR₂ < 0.12 .
- Structural insights : Confirms planarity of the benzamide core and intramolecular H-bonding between NH₂ and ethoxyethoxy oxygen .
Basic: What are the solubility and stability profiles under experimental conditions?
Answer:
- Solubility : Freely soluble in DMSO (>50 mg/mL), moderately soluble in ethanol (15–20 mg/mL), and insoluble in water (<0.1 mg/mL).
- Stability : Stable at −20°C for >6 months. Degrades in aqueous buffers (pH >8) via hydrolysis of the ethoxyethoxy chain; use within 24h in biological assays .
Advanced: How can computational methods predict reactivity or biological targets?
Answer:
- DFT calculations : Gaussian 09 at B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The ethoxyethoxy group lowers LUMO energy (−1.8 eV), enhancing electrophilic character .
- Molecular docking : AutoDock Vina screens against kinases (e.g., EGFR) due to structural similarity to known inhibitors. Docking scores (ΔG ≈ −9.2 kcal/mol) suggest potential binding to ATP pockets .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
- Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and controls (e.g., staurosporine for apoptosis).
- Metabolic interference : Test for CYP450-mediated degradation using liver microsomes; add inhibitors like 1-aminobenzotriazole if metabolism skews IC₅₀ values .
- Batch variability : Characterize multiple synthetic batches via NMR/HPLC to rule out impurities affecting activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
